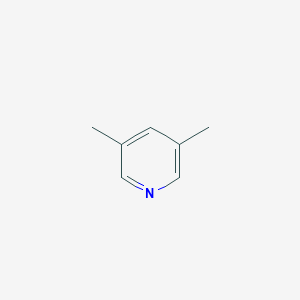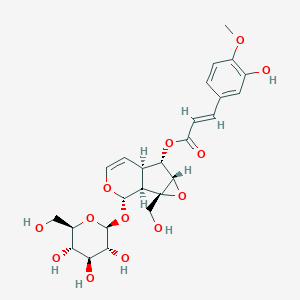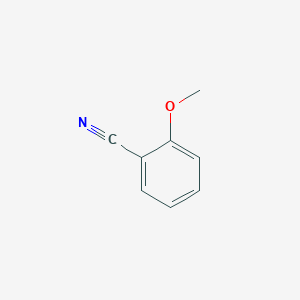
6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, also known as Ro 60-0175, is a chemical compound that belongs to the family of tetrahydroisoquinoline alkaloids. It was first synthesized in 1988 by a team of researchers led by Dr. J. P. Overington at F. Hoffmann-La Roche Ltd. in Switzerland. Since then, Ro 60-0175 has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 is not fully understood, but it is believed to act as a partial agonist at the dopamine D3 receptor. This means that it can activate the receptor to a certain extent, but not to the same degree as a full agonist. 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has also been shown to modulate the activity of other neurotransmitter systems, which may contribute to its overall effects.
Effets Biochimiques Et Physiologiques
6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has been found to have a range of biochemical and physiological effects, including changes in neurotransmitter release, receptor binding, and gene expression. It has been shown to increase dopamine release in certain brain regions, which may contribute to its effects on mood and motivation. 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has also been found to affect the expression of genes involved in neuronal plasticity and survival, which may have implications for its potential use in treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 for lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the function and regulation of this receptor, as well as its interactions with other neurotransmitter systems. However, one limitation of 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 is that it is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.
Orientations Futures
There are several potential future directions for research on 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175. One area of interest is its potential use in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its effects on mood and motivation, which may have implications for its use in treating psychiatric disorders such as depression and addiction. Overall, 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 is a promising compound for scientific research, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis method of 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 involves the condensation of 2,5-dimethoxy-4-propylbenzaldehyde with 6-chloro-1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The resulting product is then hydrolyzed and oxidized to yield 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 in high yield and purity.
Applications De Recherche Scientifique
6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has been widely used in scientific research as a tool for studying the function and regulation of various biological systems. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has also been found to interact with other neurotransmitter systems, including the serotonin and norepinephrine systems.
Propriétés
Numéro CAS |
139485-39-5 |
|---|---|
Nom du produit |
6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |
Formule moléculaire |
C22H28ClNO3 |
Poids moléculaire |
389.9 g/mol |
Nom IUPAC |
(1S)-6-chloro-1-[(2,5-dimethoxy-4-propylphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C22H28ClNO3/c1-5-6-15-11-22(27-4)16(12-21(15)26-3)10-19-17-13-20(25)18(23)9-14(17)7-8-24(19)2/h9,11-13,19,25H,5-8,10H2,1-4H3/t19-/m0/s1 |
Clé InChI |
MGBDPWBQYMLBMQ-IBGZPJMESA-N |
SMILES isomérique |
CCCC1=CC(=C(C=C1OC)C[C@H]2C3=CC(=C(C=C3CCN2C)Cl)O)OC |
SMILES |
CCCC1=CC(=C(C=C1OC)CC2C3=CC(=C(C=C3CCN2C)Cl)O)OC |
SMILES canonique |
CCCC1=CC(=C(C=C1OC)CC2C3=CC(=C(C=C3CCN2C)Cl)O)OC |
Synonymes |
6-chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline BW 736C BW 737C BW 737C89 BW-736C BW-737C BW-737C89 BW737C89 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















